N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that features a benzodioxole ring and an oxazole ring. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides.
Coupling of the Rings: The final step involves coupling the benzodioxole and oxazole rings through an acetamide linkage, often using reagents like acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the oxazole ring or the acetamide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzodioxole or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound might be investigated for its potential as an enzyme inhibitor or receptor ligand due to the presence of the benzodioxole and oxazole rings.
Medicine
Medicinally, compounds with similar structures have been studied for their potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, or as an intermediate in the production of other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function through binding to active sites or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide: is similar to other benzodioxole and oxazole derivatives.
Benzodioxole Derivatives: Compounds like safrole and piperonyl butoxide.
Oxazole Derivatives: Compounds like oxaprozin and cloxacillin.
Uniqueness
The uniqueness of this compound lies in its specific combination of the benzodioxole and oxazole rings, which may confer unique biological activities or chemical reactivity compared to other compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-18(19-13-6-7-15-17(8-13)23-11-22-15)10-14-9-16(24-20-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPKHQAPABUFLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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